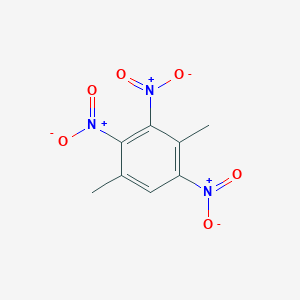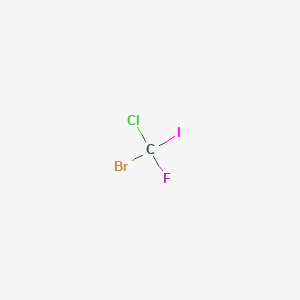
Greveichromenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Greveichromenol, also known as 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one, is an organic compound with the molecular formula C15H14O5 and a molecular weight of 274.27 g/mol . It is a yellow to orange crystalline solid that is sparingly soluble in water but soluble in organic solvents such as ethanol and dimethylformamide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Greveichromenol typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,6-trihydroxyacetophenone with methyl vinyl ketone in the presence of a base, followed by cyclization to form the pyranone ring . The reaction conditions often include temperatures ranging from 50°C to 100°C and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as raw material preparation, reaction optimization, purification, and quality control. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Greveichromenol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of this compound can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the pyranone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications .
Scientific Research Applications
Greveichromenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Greveichromenol involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to various biological effects. For example, it has been shown to inhibit the activity of enzymes involved in oxidative stress and inflammation, thereby exerting its anti-inflammatory effects . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Greveichromenol can be compared with other similar compounds, such as:
Chromone derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Flavonoids: These natural compounds also possess antioxidant and anti-inflammatory properties.
Coumarins: Known for their diverse pharmacological activities, including anticoagulant and antimicrobial effects .
This compound stands out due to its unique combination of structural features and biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H14O5 |
|---|---|
Molecular Weight |
274.27 g/mol |
IUPAC Name |
5-hydroxy-8-(hydroxymethyl)-2,2-dimethylpyrano[3,2-g]chromen-6-one |
InChI |
InChI=1S/C15H14O5/c1-15(2)4-3-9-11(20-15)6-12-13(14(9)18)10(17)5-8(7-16)19-12/h3-6,16,18H,7H2,1-2H3 |
InChI Key |
MJSXHUBIQAPDNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C3C(=C2O)C(=O)C=C(O3)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


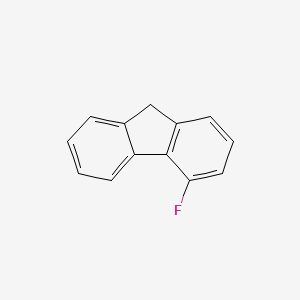
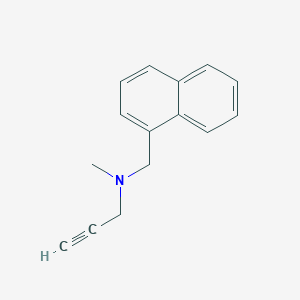
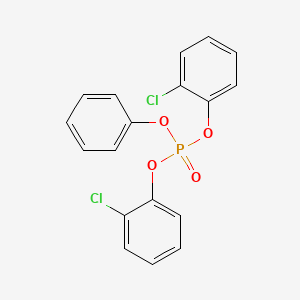
![7H-Benzo[de]naphthacene](/img/structure/B14750297.png)
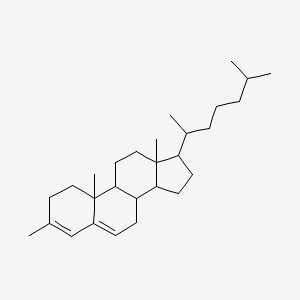
![(2Z)-5-bromo-2-[(5Z)-4-methoxy-5-(1H-pyrrol-2-ylmethylidene)pyrrol-2-ylidene]indole](/img/structure/B14750305.png)

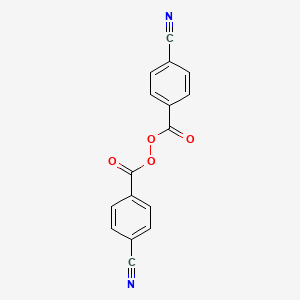

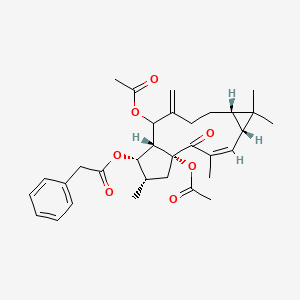
![2,17-diazaheptacyclo[16.12.0.03,16.05,14.07,12.020,29.022,27]triaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29-pentadecaene](/img/structure/B14750338.png)
